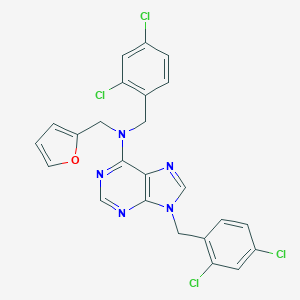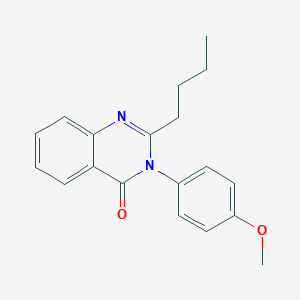![molecular formula C25H21ClN2O4 B295515 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295515.png)
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CP-31398, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. CP-31398 is a potent p53 stabilizer that has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione works by stabilizing the p53 protein, which is often mutated or inactivated in cancer cells. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and inhibit tumor growth. This compound also inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. This leads to the accumulation of p53 and its activation, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been found to sensitize cancer cells to chemotherapy by inhibiting the DNA repair pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound. Another potential direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, should also be explored.
Synthesemethoden
The synthesis of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 4-chloro-3-methylphenol with 2-bromoethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-formylbenzoic acid to form 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde. The final step involves the reaction of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde with 1-phenylpyrazolidine-3,5-dione to form this compound.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to stabilize the p53 protein, which is a tumor suppressor that plays a crucial role in preventing the development of cancer. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in several types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
Molekularformel |
C25H21ClN2O4 |
|---|---|
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
(4E)-4-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-17-15-20(11-12-22(17)26)31-13-14-32-23-10-6-5-7-18(23)16-21-24(29)27-28(25(21)30)19-8-3-2-4-9-19/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b21-16+ |
InChI-Schlüssel |
IVMZREFWEZFQFU-LTGZKZEYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)



![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
